(6R)-6,10-Dimethylundeca-3,9-dien-2-one
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Overview
Description
(6R)-6,10-Dimethylundeca-3,9-dien-2-one is an organic compound with a unique structure characterized by its two double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6,10-Dimethylundeca-3,9-dien-2-one typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the compound. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(6R)-6,10-Dimethylundeca-3,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(6R)-6,10-Dimethylundeca-3,9-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6R)-6,10-Dimethylundeca-3,9-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
(6S)-6,10-Dimethylundeca-3,9-dien-2-one: A stereoisomer with different spatial arrangement of atoms.
6,10-Dimethylundeca-3,9-dien-2-one: A compound without the specific (6R) configuration.
Uniqueness
(6R)-6,10-Dimethylundeca-3,9-dien-2-one is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The (6R) configuration may result in different interactions with molecular targets compared to its (6S) counterpart, leading to distinct effects and applications.
Properties
CAS No. |
76832-12-7 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(6R)-6,10-dimethylundeca-3,9-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,10,12H,5,8-9H2,1-4H3/t12-/m1/s1 |
InChI Key |
SLMWIBBJFMTGLJ-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CC=CC(=O)C |
Canonical SMILES |
CC(CCC=C(C)C)CC=CC(=O)C |
Origin of Product |
United States |
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